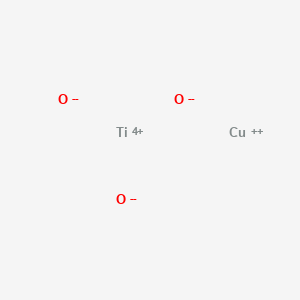
Copper titanium trioxide
描述
Copper titanium trioxide is an inorganic compound that combines copper, titanium, and oxygen It is known for its unique properties, including high thermal stability, electrical conductivity, and catalytic activity
作用机制
Target of Action
Copper titanium trioxide, also known as copper;oxygen(2-);titanium(4+), is a compound that has been found to have several targets of action. One of its primary targets is in the field of photovoltaic devices, where it forms p–n junctions . These junctions are crucial for the conversion of light into electricity, making this compound a promising material for solar cells .
Mode of Action
The mode of action of this compound involves its interaction with light. When light strikes the compound, it excites electrons, creating electron-hole pairs. These pairs are crucial for the conversion of light into electricity in photovoltaic devices . Additionally, this compound nanoparticles have been found to exhibit antimicrobial properties, potentially through the generation of reactive oxygen species .
Biochemical Pathways
For instance, metallic nanoparticles like this compound can interact with microbial cells, leading to the development of resistance in both Gram-positive and Gram-negative bacteria .
Pharmacokinetics
It is known that the size and structure of nanoparticles can influence their bioavailability and distribution within the body .
Result of Action
The result of this compound’s action can vary depending on its application. In photovoltaic devices, the compound’s interaction with light leads to the generation of electricity . In a biological context, this compound nanoparticles can exhibit antimicrobial properties, potentially leading to the death of microbial cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in photovoltaic applications, the efficiency of light conversion can be affected by the intensity and wavelength of the incident light . In a biological context, the antimicrobial action of this compound nanoparticles can be influenced by factors such as pH and ion concentrations .
生化分析
Biochemical Properties
Copper titanium trioxide interacts with various enzymes, proteins, and other biomolecules. For instance, copper is known to interact with enzymes such as galactose oxidase and phenoxazinone synthase .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. Copper, one of the components of this compound, can generate free radicals and increase oxidative stress when present in excess, which can have various effects on cell function .
Molecular Mechanism
Copper, a component of this compound, is known to participate in various reactions as either a recipient or a donor of electrons . The specific mechanisms by which this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being researched .
Temporal Effects in Laboratory Settings
Current research is focused on understanding these aspects of this compound .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are still being investigated. Current research suggests that copper, a component of this compound, can have toxic effects at high doses .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to the presence of copper, which is known to participate in numerous biochemical reactions . The specific metabolic pathways that this compound is involved in, including any interactions with enzymes or cofactors, are still being researched .
Transport and Distribution
Copper, a component of this compound, is known to be transported and distributed via various mechanisms .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are still being researched. Current research suggests that copper, a component of this compound, can be localized in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Copper titanium trioxide can be synthesized through various methods, including sol-gel, hydrothermal, and chemical vapor deposition techniques. One common method involves the reaction of copper(II) acetate with titanium(IV) isopropoxide in the presence of trifluoroacetic acid and tetrahydrofuran. This reaction forms a hexanuclear copper-titanium complex, which can be further processed to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using the sol-gel method due to its simplicity, cost-effectiveness, and ability to produce high-purity materials. This method involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to form the desired oxide .
化学反应分析
Types of Reactions: Copper titanium trioxide undergoes various chemical reactions, including oxidation, reduction, and photocatalytic reactions. For instance, it can participate in the selective photocatalytic reduction of carbon dioxide to carbon monoxide, where copper nanoparticles on titanium dioxide act as the active sites .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or air at elevated temperatures.
Reduction: It can be reduced using hydrogen gas or other reducing agents under controlled conditions.
Photocatalysis: In the presence of light, this compound can catalyze the reduction of carbon dioxide, with water or methanol often used as sacrificial agents.
Major Products:
Oxidation: Copper(II) oxide and titanium dioxide.
Reduction: Metallic copper and titanium suboxides.
Photocatalysis: Carbon monoxide and water.
科学研究应用
Copper titanium trioxide has a wide range of applications in scientific research:
Biology: Its biocompatibility makes it suitable for use in biosensors and medical implants.
Medicine: this compound is explored for its potential in drug delivery systems and antimicrobial coatings.
相似化合物的比较
Copper titanium trioxide can be compared with other metal oxides such as:
Titanium dioxide (TiO2): Known for its photocatalytic properties, titanium dioxide is widely used in environmental and energy applications. This compound offers enhanced catalytic activity due to the presence of copper.
Copper oxide (CuO): Copper oxide is used in catalysis and electronics. The combination with titanium enhances its thermal stability and catalytic efficiency.
Calcium copper titanium oxide (CaCu3Ti4O12): This compound is known for its high dielectric constant and is used in electronic applications.
属性
IUPAC Name |
copper;oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZVKEARWFTMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923264 | |
| Record name | Copper(2+) titanium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12019-08-8 | |
| Record name | Copper titanium oxide (CuTiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) titanium(4+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper titanium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


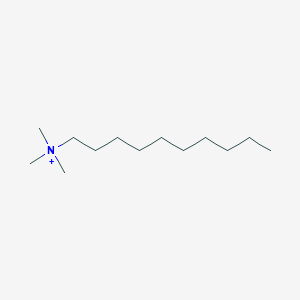
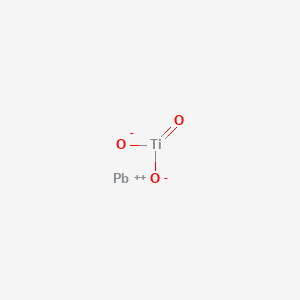
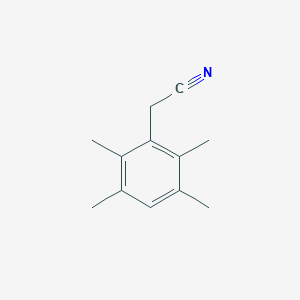
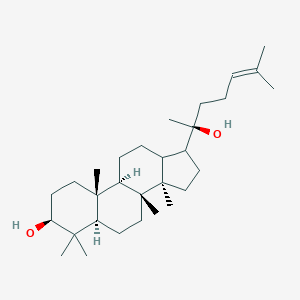


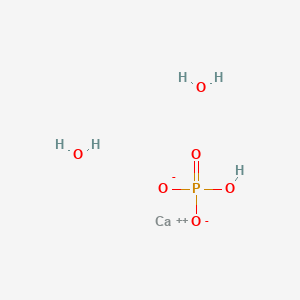






![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)
